Despropionyl Ramelteon Hydrochloride
Description
Structural Context and Relationship to Ramelteon
Despropionyl Ramelteon Hydrochloride is structurally a direct precursor to Ramelteon. Its chemical name is (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride. sharingtechcn.com The core structure consists of a tetrahydro-indeno-furan moiety connected to an ethylamine (B1201723) side chain.
The primary structural difference between Despropionyl Ramelteon and Ramelteon lies in the terminal amine group of the ethyl side chain. In Ramelteon, this amine group is acylated with a propionyl group, forming a propionamide (B166681). nih.gov The prefix "despropionyl" indicates the absence of this specific functional group. This single modification distinguishes the intermediate from the final active pharmaceutical ingredient (API). researchgate.net
Interactive Table 1: Comparison of Chemical Properties
| Property | This compound | Ramelteon |
| IUPAC Name | (8S)-8-(2-aminoethyl)-1,2,6,7-tetrahydroindeno[5,4-b]furan hydrochloride | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b] furan-8-yl)ethyl]propionamide |
| CAS Number | 196597-80-5 sharingtechcn.com | 196597-26-9 nih.gov |
| Molecular Formula | C13H18ClNO sharingtechcn.com | C16H21NO2 nih.gov |
| Molecular Weight | 239.74 g/mol sharingtechcn.com | 259.349 g/mol nih.gov |
| Key Structural Difference | Contains a primary amine (-NH2) | Contains a propionamide (-NHC(O)CH2CH3) group |
Role as a Critical Synthetic Intermediate and Reference Standard
The primary importance of this compound in the pharmaceutical industry is twofold: its role as a key synthetic intermediate and its use as a reference standard.
As a synthetic intermediate, Despropionyl Ramelteon represents the penultimate step in several documented synthesis routes for Ramelteon. researchgate.netgoogle.com In a common synthetic pathway, the amine group of Despropionyl Ramelteon is acylated using propionyl chloride or a similar reagent to yield the final Ramelteon molecule. researchgate.net The availability of this stable, purified intermediate is crucial for the efficient and large-scale manufacturing of the active pharmaceutical ingredient. google.com Its hydrochloride salt form is often preferred during synthesis as it provides a stable, solid material that is easier to handle and purify compared to the free base, which may be an unstable oil. researchgate.net
Furthermore, this compound serves as a fully characterized chemical reference standard. axios-research.com In this capacity, it is used for analytical purposes in quality control (QC) laboratories. axios-research.com Its applications include:
Impurity Profiling: It can be used to identify and quantify potential impurities in batches of Ramelteon, ensuring the final drug product meets strict purity requirements set by regulatory agencies.
Analytical Method Development: It is used during the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the method can accurately separate Ramelteon from its precursors. axios-research.com
Traceability: It serves as a reference point for traceability against official pharmacopeial standards. axios-research.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRBVFJPGFTDDU-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335307 | |
| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-80-5 | |
| Record name | 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development
Established Chemical Synthesis Routes
The subsequent key step is the reduction of the nitrile group and the double bond to form the racemic amine, 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine, which is the free base of Despropionyl Ramelteon. This reduction can be achieved through catalytic hydrogenation. google.com The resulting racemic amine is then typically converted to its hydrochloride salt to facilitate handling and purification. researchgate.net
A notable process involves a multi-step sequence starting from 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. This compound reacts with acetonitrile (B52724) as a nucleophilic reagent, followed by a one-pot hydrogenation process that accomplishes debromination, dehydration, olefin reduction, and cyano reduction to produce the ethylamine (B1201723) compound. researchgate.net The hydrochloride salt can then be formed by treating the amine with hydrochloric acid.
Advancements in Synthetic Strategy and Efficiency
Continuous research has focused on improving the synthetic pathways to Despropionyl Ramelteon Hydrochloride, targeting better yields, stereochemical control, and more environmentally benign processes.
The biological activity of Ramelteon resides in the (S)-enantiomer. Consequently, obtaining enantiomerically pure (S)-Despropionyl Ramelteon Hydrochloride is a primary objective. Two main strategies are employed: stereoselective synthesis and chiral resolution of the racemic mixture.
Chiral resolution is a common industrial practice. The racemic Despropionyl Ramelteon is treated with a chiral resolving agent, such as dibenzoyl-L-tartaric acid. researchgate.net This reaction forms diastereomeric salts, which exhibit different solubilities, allowing for their separation by crystallization. The desired (S)-amine salt is then isolated and treated with a base to liberate the free (S)-amine, which can subsequently be converted to the hydrochloride salt.
| Resolving Agent | Diastereomeric Salt | Separation Method |
| Dibenzoyl-L-tartaric acid | (S)-amine-(L)-tartrate salt | Fractional Crystallization |
More advanced strategies aim for asymmetric synthesis, which creates the desired stereocenter directly. This can involve the use of chiral catalysts or auxiliaries during the reduction step to favor the formation of the (S)-enantiomer.
Optimization of reaction conditions is crucial for maximizing yield and minimizing by-product formation. For the hydrogenation step, various catalysts and conditions have been explored. For instance, the reduction of (1,6,7,8-Tetrahydro-2H-indeno-[5,4-b]furan-8-ylidene)-acetonitrile can be performed using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727). google.com Another approach utilizes Raney nickel for the hydrogenation. google.com
In line with green chemistry principles, efforts have been made to reduce the use of hazardous reagents and solvents. A more recent and efficient process highlights the use of acetonitrile as both a reagent and a solvent, followed by a one-pot hydrogenation that combines four distinct chemical transformations (debromination, dehydration, olefin reduction, and cyano reduction) into a single step. researchgate.net This approach significantly improves the process efficiency and reduces waste.
| Reaction Step | Catalyst | Solvent | Key Optimization Feature |
| Hydrogenation | 10% Pd/C | Methanol | Standard catalytic reduction |
| Hydrogenation | Raney Nickel | Methanol | Alternative catalyst system |
| One-Pot Hydrogenation | Pd/C | Acetic Acid/Water | Combines four synthetic steps |
Investigation of Impurity Formation during Manufacturing Processes
Process development studies have focused on identifying the sources of these impurities and optimizing reaction conditions to minimize their formation. For example, controlling the temperature and hydrogen pressure during the reduction of the nitrile intermediate is critical. Carrying out the reduction at a controlled temperature, for instance between 0°C and 30°C, has been shown to be effective in reducing the formation of by-products. google.com The choice of catalyst and solvent also plays a significant role in controlling the impurity profile. The development of processes that are substantially free of these dimeric impurities represents a key advancement in the manufacturing of high-purity this compound.
Metabolic Pathways and Enzyme Kinetics in Vitro and Preclinical
Identification of Despropionyl Ramelteon as a Primary Metabolite of Ramelteon
Current scientific literature has not identified Despropionyl Ramelteon as a primary metabolite of Ramelteon. The principal and most abundant metabolite identified in human serum is M-II, a monohydroxylated derivative of the parent compound. researchgate.netbiologyinsights.comresearchgate.netnih.gov Ramelteon undergoes extensive and rapid first-pass metabolism, with oxidation being a primary route of biotransformation. scialert.netnih.gov Other identified metabolites include M-I, M-III, and M-IV, which are formed through processes such as ring-opening of the furan (B31954) ring and further hydroxylation. biologyinsights.comscialert.net These metabolites, unlike M-II, are considered pharmacologically inactive. researchgate.net While Despropionyl Ramelteon Hydrochloride is available as a chemical reference standard, its formation through the metabolic processes of Ramelteon has not been reported in published studies. bioorganics.bizkarger.com
Cytochrome P450 (CYP) Isozyme Contribution to Ramelteon Metabolism and Despropionyl Ramelteon Formation
As Despropionyl Ramelteon has not been identified as a metabolite of Ramelteon, there is no information regarding the contribution of Cytochrome P450 (CYP) isozymes to its formation.
| CYP Isozyme | Estimated Contribution in Liver (%) |
|---|---|
| CYP1A2 | 49 |
| CYP2C19 | 42 |
| CYP3A4 | 8.6 |
Further Biotransformation of Despropionyl Ramelteon
Given that Despropionyl Ramelteon is not documented as a metabolite of Ramelteon, there is no available information on its further biotransformation.
The subsequent metabolic pathways of the identified Ramelteon metabolites involve secondary metabolism, primarily through glucuronide conjugation, which facilitates their excretion. researchgate.netbiologyinsights.comwikipedia.org The major active metabolite, M-II, while having a longer half-life than the parent compound, is also eventually eliminated. researchgate.netnih.gov The other metabolites, M-I, M-III, and M-IV, are present in lower concentrations and are not considered to contribute significantly to the pharmacological effects of Ramelteon. biologyinsights.com
Analytical Method Development for Research and Quality Control
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Despropionyl Ramelteon Hydrochloride from the active pharmaceutical ingredient (API) and other impurities. Various techniques offer distinct advantages in terms of selectivity, efficiency, and speed.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Ramelteon and its impurities. These methods are essential for ensuring the quality and purity of the drug.
A specific HPLC method has been developed for the express purpose of separating and determining Ramelteon from its various related substances. google.com This method utilizes an octadecylsilane (B103800) bonded silica (B1680970) gel column and a gradient mobile phase composed of an aqueous triethylamine (B128534) solution (with pH adjusted by phosphoric acid) and acetonitrile (B52724). google.com This approach allows for the effective resolution of this compound from other process-related impurities and degradation products, ensuring the quality control of the bulk drug and its formulations. google.com
Table 1: HPLC Conditions for Separation of Ramelteon and Its Impurities Data derived from patent information describing a method capable of separating multiple related substances, including this compound. google.com
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Octadecylsilane bonded silica (C18) |
| Mobile Phase | 0.1% Triethylamine solution (pH adjusted to 3.0-7.5 with Phosphoric acid) and Acetonitrile |
| Detection Wavelength | 210-310 nm (230 nm preferred) |
| Column Temperature | 20-45 °C (30 °C preferred) |
| Flow Rate | 0.5-2.0 mL/min (1.0 mL/min preferred) |
Since the molecular structure of this compound contains a chiral center, similar to Ramelteon, the determination of enantiomeric purity is critical. researchgate.net The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or produce different effects. researchgate.net Chiral HPLC is the predominant technique for enantioselective analysis in the pharmaceutical industry. nih.gov
A normal-phase chiral HPLC method developed for Ramelteon can be applied to assess the enantiomeric purity of this compound. This method successfully separates the desired (S)-enantiomer from its inactive (R)-enantiomer using a specialized chiral stationary phase (CSP) derived from polysaccharide derivatives. researchgate.net
Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity Method developed for Ramelteon, applicable for the enantiomeric separation of this compound. researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:ethanol (B145695):methanesulfonic acid (900:100:0.1, v/v/v) |
| Detection Wavelength | 220 nm |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC) is another powerful separation technique, though its application to pharmaceutical compounds like this compound can be limited by the analyte's volatility and thermal stability. For non-volatile or thermally labile compounds, derivatization is often required to convert the analyte into a form suitable for GC analysis. nist.gov
While specific GC methods for this compound are not widely published, GC coupled with mass spectrometry (GC-MS) is a well-established technique for the analysis of drug metabolites, including despropionyl metabolites of other drugs. nih.govnih.gov For instance, GC-MS has been used to measure despropionyl fentanyl, demonstrating the technique's capability for this class of compounds after appropriate sample preparation. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a significant alternative to HPLC, offering advantages in speed, efficiency, and environmental friendliness due to its use of supercritical carbon dioxide as the primary mobile phase component. mdpi.comamericanpharmaceuticalreview.com SFC is highly effective for both achiral and chiral separations, making it a versatile tool in pharmaceutical analysis. americanpharmaceuticalreview.comnih.gov
The technique's high column efficiency and the low viscosity of the supercritical fluid mobile phase allow for rapid analyses without sacrificing resolution. mdpi.com For chiral separations, SFC is particularly powerful and is increasingly used for the enantioselective analysis of pharmaceuticals. nih.govnih.gov The development of an SFC method for this compound would involve screening various chiral stationary phases and optimizing the mobile phase composition, typically by adding a polar organic modifier like methanol (B129727) or ethanol to the supercritical CO2. americanpharmaceuticalreview.com This approach offers a high-throughput and green alternative to traditional chiral HPLC methods. mdpi.com
High-Performance Liquid Chromatography (HPLC)
Spectrometric and Hyphenated Techniques for Structural Elucidation and Quantification
Spectrometric techniques, especially when coupled with chromatographic separation (hyphenated techniques), provide unparalleled sensitivity and specificity for both quantification and structural identification.
Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry. When interfaced with liquid chromatography (LC-MS), it combines the powerful separation capabilities of LC with the sensitive and selective detection of MS.
For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the method of choice, particularly for trace-level analysis in complex matrices. The technique operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing exceptional selectivity and sensitivity. nih.gov Methods developed for Ramelteon and its metabolites can be adapted for this compound. nih.gov A similar approach has been successfully used to quantify the despropionyl metabolite of fentanyl at levels as low as 250 pg/mL. nih.gov
Table 3: Representative LC-MS/MS Parameters for Quantification Based on a validated method for Ramelteon and its metabolite M-II, demonstrating typical conditions applicable to related compounds. nih.gov
| Parameter | Condition |
|---|---|
| Separation Column | Hedera ODS-2 (150 × 2.1 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1% formic acid in 10 mM ammonium (B1175870) acetate (B1210297) (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
For structural elucidation, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, is employed. LC-QTOF-MS provides highly accurate mass measurements of both the parent ion and its fragment ions. nih.gov This precision allows for the determination of the elemental composition of an unknown compound, which is crucial for identifying novel impurities or degradation products during forced degradation studies and for confirming the structure of known related substances like this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its chemical structure and identifying any potential impurities.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons in its unique indene (B144670) furan (B31954) ring system and the ethylamine (B1201723) side chain. While specific experimental data for this compound is not widely published, predictions based on the structure and data from related compounds suggest key chemical shifts. Protons on the aromatic ring would appear in the downfield region, typically between δ 7.0 and 7.2 ppm. The protons of the two methylene (B1212753) groups in the furan ring are anticipated to resonate at approximately δ 4.65 ppm and δ 3.47 ppm. The aliphatic protons of the indene ring and the ethylamine side chain would be found in the more upfield region of the spectrum. The presence of the hydrochloride salt may influence the chemical shifts of nearby protons, particularly those of the amine group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the aromatic carbons, the carbons of the furan and indene rings, and the aliphatic carbons of the side chain. Key expected signals would include those for the aromatic carbons in the range of δ 110-160 ppm and the aliphatic carbons at higher field strengths. The carbonyl carbon of the propionyl group in Ramelteon would be absent, which is a key distinguishing feature in the ¹³C NMR spectrum of this compound.
A representative, albeit predictive, summary of the key NMR spectral data is presented in the table below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |
| ¹H | 7.0 - 7.2 | Aromatic protons |
| ¹H | ~4.65 | -OCH₂- protons in the furan ring |
| ¹H | ~3.47 | Ar-CH₂- protons in the furan ring |
| ¹³C | 110 - 160 | Aromatic and furan ring carbons |
| ¹³C | 20 - 40 | Aliphatic carbons in the indene ring and side chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis for quantitative determination and for providing information about the chromophoric system of a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its indene furan chromophore.
Based on the structural similarity to Ramelteon, this compound is expected to exhibit a maximum absorption wavelength (λmax) in the ultraviolet region. Studies on Ramelteon have shown a λmax at approximately 282 nm to 287 nm. enamine.netalfa-chemistry.com This absorption is attributed to the π → π* transitions within the aromatic and furan ring systems. The specific λmax for this compound would be very similar, as the removal of the propionyl group does not significantly alter the primary chromophore.
The development of a UV-Vis spectrophotometric method for the quantification of this compound would involve the selection of a suitable solvent, typically methanol or a buffered aqueous solution, and the determination of the λmax. The method would then be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. A typical calibration curve would be generated by measuring the absorbance of a series of standard solutions of known concentrations.
| Parameter | Expected Value |
| λmax | ~285 nm |
| Solvent | Methanol or Acetonitrile/Water mixture |
| Linearity Range | Dependent on method, but typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.999 |
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. These methods must be able to separate the API from its degradation products, process-related impurities, and any other potential interferents.
For this compound, as a known impurity of Ramelteon, the development of a stability-indicating method is crucial for monitoring its formation and for assessing the stability of Ramelteon drug substance and product. The most common technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode.
The development process involves subjecting the compound to forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80 °C).
Photolytic Degradation: Exposing the compound to UV and visible light.
The goal of these studies is to generate a representative sample of degradation products. An HPLC method is then developed to achieve adequate separation between the parent compound (this compound) and all the formed degradants. The chromatographic conditions, including the column type (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile and a buffer), flow rate, and detection wavelength (typically the λmax from UV-Vis analysis), are optimized to achieve the best resolution.
The table below summarizes the typical stress conditions and expected outcomes for the development of a stability-indicating method for a compound like this compound.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Hydrolytic cleavage products |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | Hydrolytic cleavage products |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidized derivatives |
| Thermal | 60°C, solid state | Thermally induced decomposition products |
| Photolytic | UV/Visible light exposure | Photodegradation products |
Reference Standard Characterization and Certification
A chemical reference standard is a highly purified and well-characterized substance used in analytical procedures to confirm the identity, purity, and potency of a drug substance or to quantify impurities. The characterization and certification of this compound as a reference standard is a meticulous process that establishes its suitability for its intended analytical use. intertek.com
The characterization of a reference standard involves a comprehensive set of analytical tests to confirm its identity and to determine its purity with a high degree of accuracy. The following tests are typically performed:
Structural Confirmation: The identity of the compound is unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data obtained is rigorously compared with the expected structure.
Purity Assessment: The purity of the reference standard is determined using a combination of methods. A mass balance approach is often employed, where the content of the main component is calculated by subtracting the percentages of all identified impurities.
Chromatographic Purity: HPLC is used to determine the area percentage of the main peak and to detect and quantify any related organic impurities.
Water Content: Karl Fischer titration is the standard method for determining the water content.
Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis process.
Inorganic Impurities: The content of non-combustible inorganic impurities is determined by the sulfated ash test.
Once the characterization is complete, a Certificate of Analysis (CoA) is issued for the reference standard. This document provides a summary of all the analytical data, including the assigned purity value and an expiration or retest date. The CoA serves as a formal declaration of the quality and suitability of the reference standard.
The table below outlines the key components of a reference standard characterization and certification program.
| Analytical Test | Purpose | Typical Method |
| Identity Confirmation | To confirm the chemical structure | NMR (¹H, ¹³C), MS, IR |
| Chromatographic Purity | To quantify organic impurities | HPLC |
| Water Content | To determine the amount of water | Karl Fischer Titration |
| Residual Solvents | To quantify remaining synthesis solvents | GC-Headspace |
| Inorganic Impurities | To measure non-volatile inorganic content | Sulfated Ash |
| Purity Assignment | To establish the overall purity | Mass Balance Calculation |
Chemical Stability and Degradation Pathways
Forced Degradation Studies and Stress Testing
While specific experimental data on the forced degradation of Despropionyl Ramelteon Hydrochloride is not extensively available in publicly accessible literature, the general principles of such studies can be applied to anticipate its stability profile. The conditions outlined below are standard methodologies used to probe the chemical vulnerabilities of pharmaceutical compounds.
Hydrolytic degradation is a common pathway for drug decomposition. To assess the susceptibility of this compound to hydrolysis, it would typically be subjected to acidic and alkaline conditions.
Acidic Conditions: Treatment with a strong acid, such as hydrochloric acid (e.g., 0.1 N or 1 N HCl), at elevated temperatures would be a standard approach. The stability of the ether linkage and the amine group in the molecule would be of primary interest under these conditions.
Alkaline Conditions: Similarly, exposure to a strong base, like sodium hydroxide (B78521) (e.g., 0.1 N or 1 N NaOH), at elevated temperatures would be employed to evaluate its stability. The potential for hydrolysis of any susceptible functional groups would be investigated.
Table 1: Representative Conditions for Hydrolytic Degradation Studies
| Stress Condition | Reagent | Concentration | Temperature | Duration |
|---|---|---|---|---|
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N | Room Temperature to 80°C | Several hours to days |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N - 1 N | Room Temperature to 80°C | Several hours to days |
Oxidative degradation is another critical pathway that can affect the stability of a drug substance. The presence of an amine group in this compound suggests potential susceptibility to oxidation.
A common method for inducing oxidative degradation is treatment with hydrogen peroxide (H₂O₂). The concentration of H₂O₂ and the duration of exposure would be optimized to achieve a detectable level of degradation. The formation of N-oxides or other oxidation products would be the primary focus of such a study.
Table 2: Typical Conditions for Oxidative Degradation Studies
| Stress Condition | Reagent | Concentration | Temperature | Duration |
|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Several hours to days |
To assess thermal stability, this compound would be exposed to high temperatures, both in solid form and in solution. This helps to identify thermally induced degradation products and determine the compound's melting point and decomposition temperature. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed.
Table 3: Standard Conditions for Thermal Degradation Studies
| Stress Condition | Method | Temperature | Duration |
|---|---|---|---|
| Solid State | Dry Heat Oven | 60°C - 105°C | Several days to weeks |
| Solution State | Refluxing in a suitable solvent | Varies with solvent | Several hours |
Photostability testing is crucial to determine if a compound is sensitive to light. This compound would be exposed to controlled light sources, typically a combination of ultraviolet (UV) and visible light, as per ICH guidelines. The study would be conducted on the solid drug substance and in solution to assess any photodegradation.
Table 4: Standard Conditions for Photolytic Degradation Studies
| Stress Condition | Light Source | Intensity | Duration |
|---|
| Photolysis | UV-A and Visible Light | Conforming to ICH Q1B guidelines | Until significant degradation or for a specified period |
Identification and Characterization of Degradation Products
Following forced degradation, the resulting mixtures would be analyzed to separate and identify any degradation products. High-performance liquid chromatography (HPLC) is the primary technique used for this purpose, often coupled with mass spectrometry (LC-MS) for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the structures of isolated degradation products.
Impurity Profiling and Monitoring Strategies
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For this compound, this would involve characterizing any degradation products formed under stress conditions, as well as any process-related impurities from the synthesis of Ramelteon.
A robust, stability-indicating analytical method, typically an HPLC method, is essential for monitoring these impurities. science.gov Such a method must be able to separate the parent compound from all its potential impurities and degradation products, allowing for their accurate quantification. Validation of this method according to ICH guidelines is a regulatory requirement to ensure its suitability for routine quality control.
Structure Activity Relationship Sar and Molecular Modeling
Correlation of Structural Modifications with Melatonin (B1676174) Receptor Affinity and Activity
The defining structural modification of Despropionyl Ramelteon from its parent compound, Ramelteon, is the absence of the N-propionyl group, resulting in a primary amine. This alteration is significant as the N-acyl group of melatonin and its analogs is a well-established key pharmacophoric feature for high-affinity binding to melatonin receptors.
The propionamide (B166681) side chain of Ramelteon is understood to engage in crucial hydrogen bonding interactions within the binding pockets of the MT1 and MT2 receptors. Specifically, the amide moiety can act as both a hydrogen bond donor and acceptor, contributing to the stabilization of the ligand-receptor complex. The removal of this propionyl group in Despropionyl Ramelteon exposes a primary amine, which, while still capable of acting as a hydrogen bond donor, loses the carbonyl oxygen that serves as a hydrogen bond acceptor. This modification is hypothesized to significantly impact the binding affinity and intrinsic activity of the compound.
While direct experimental binding data for Despropionyl Ramelteon Hydrochloride is not extensively available in peer-reviewed literature, the established SAR of other melatonin receptor agonists provides a framework for predicting its activity. Studies on various N-acyl analogs of melatonin have demonstrated that the nature and size of the acyl group can modulate receptor affinity and selectivity. Generally, a small, lipophilic acyl group, such as the propionyl group in Ramelteon, is favored for optimal interaction. The presence of a primary amine in Despropionyl Ramelteon, while introducing a positive charge at physiological pH, may lead to a decrease in binding affinity due to the loss of the specific hydrogen bond interactions and altered electrostatic profile.
| Compound | Key Structural Feature | Functional Group at Side Chain | Potential for H-Bond Donation | Potential for H-Bond Acceptance |
|---|---|---|---|---|
| Ramelteon | Propionamide side chain | Secondary Amide | Yes (N-H) | Yes (C=O) |
| Despropionyl Ramelteon | Ethylamine (B1201723) side chain | Primary Amine | Yes (N-H₂) | No |
The major active metabolite of Ramelteon, M-II, is formed through hydroxylation of the parent compound, not through de-acylation. scialert.netmedchemexpress.comnih.gov This metabolite, which retains the propionamide side chain, exhibits a slightly lower affinity for MT1 and MT2 receptors compared to Ramelteon. scialert.netglpbio.comwikipedia.orgnih.gov This further underscores the importance of the intact N-propionyl group for high-affinity binding.
Computational Approaches and In Silico Studies for Pharmacophore Modeling
In the absence of extensive empirical data for this compound, computational methods serve as invaluable tools for predicting its interaction with melatonin receptors and for developing a pharmacophore model.
Pharmacophore Modeling: A pharmacophore model for melatonin receptor agonists typically consists of several key features: an aromatic or bioisosteric core, a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions, all arranged in a specific three-dimensional orientation. nih.govnih.gov The indole-like core of Ramelteon and Despropionyl Ramelteon fits this requirement. However, as previously discussed, the removal of the propionyl group eliminates a key hydrogen bond acceptor site. A comparative pharmacophore modeling study of Ramelteon and Despropionyl Ramelteon would likely highlight this difference as a critical determinant of receptor affinity.
In Silico Studies: Molecular docking simulations can provide insights into the putative binding mode of Despropionyl Ramelteon within the MT1 and MT2 receptor binding sites. By utilizing the known crystal structures of these receptors, it is possible to model how the primary amine of Despropionyl Ramelteon orients itself within the active site and to predict the resulting changes in binding energy compared to Ramelteon. researchgate.net Such studies could quantify the energetic penalty associated with the loss of the hydrogen bond acceptor and any new interactions, favorable or unfavorable, formed by the primary amine.
Molecular dynamics (MD) simulations could further refine these predictions by modeling the dynamic behavior of the Despropionyl Ramelteon-receptor complex over time. nih.govresearchgate.net These simulations can reveal how the conformational flexibility of the ligand and receptor is affected by the structural modification and can provide a more accurate estimation of the binding free energy.
While specific in silico studies focused solely on this compound are not readily found in the published literature, the methodologies are well-established. Such computational analyses would be instrumental in guiding the rational design of future melatonin receptor ligands and in understanding the precise role of the N-acyl side chain in receptor recognition and activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
